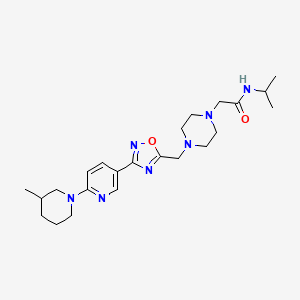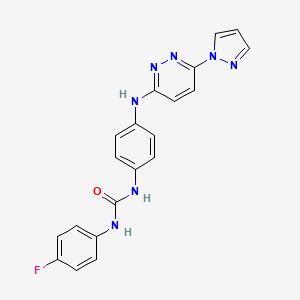
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea
カタログ番号:
B2403404
CAS番号:
1013835-88-5
分子量:
389.394
InChIキー:
RSQYCKJJEGPYOV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is known for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
科学的研究の応用
Antiproliferative Agents in Cancer Research
- Antiproliferative Activity in Non-small Cell Lung Cancer : A study by Bazin et al. (2016) discussed the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, displaying cytostatic activity against a non-small cell lung cancer cell line. This compound shows potential for the reactivation of mutant p53 in NSCLC-N6-L16 cell lines, suggesting its use in cancer therapy research (Bazin et al., 2016).
Antibacterial Agent Research
- Synthesis for Antibacterial Applications : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including pyrazole derivatives, for use as antibacterial agents. This study highlights the potential of such compounds in developing new antibacterial drugs (Azab et al., 2013).
Psoriasis Treatment Research
- Psoriasis Treatment : A study by Li et al. (2016) identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, including a pyrazolo[3,4-d]pyrimidine derivative. This compound showed significant antipsoriatic effects in a mouse model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Hydrogel Formation and Rheology
- Hydrogel Formation : Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels at specific pH levels. The gel's morphology and rheology were anion-dependent, offering insights into tuning physical properties of gels in scientific applications (Lloyd & Steed, 2011).
Phosphodiesterase Inhibition in Neurological Disorders
- Neurological Disorder Treatment : Kunitomo et al. (2014) synthesized a series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, showing promise for the treatment of schizophrenia. The synthesized compounds, including a pyrazol-1-yl derivative, demonstrated high brain penetration and suppression of symptoms in mice (Kunitomo et al., 2014).
Plant Morphogenesis and Cytokinin-like Activity
- Enhancement of Plant Growth : Ricci and Bertoletti (2009) reviewed urea derivatives like CPPU and TDZ, noting their cytokinin-like activity and use in in vitro plant morphogenesis studies. These compounds enhance adventitious root formation, indicating their potential in agricultural and botanical research (Ricci & Bertoletti, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Conversion of Aldehydes to Nitriles : Yoneda and Nagamatsu (1975) researched the thermolysis of 6-(benzylidenehydrazino)uracil derivatives, which led to the synthesis of pyrazolo[3,4-d]pyrimidines. This method provides a way to convert aldehydes to nitriles, useful in organic synthesis (Yoneda & Nagamatsu, 1975).
Antimicrobial and Anticancer Activities
- Antibacterial and Antitumor Properties : Elewa et al. (2021) synthesized new pyridine derivatives, including those with urea derivatives, evaluating them for antibacterial and antitumor activities. This research expands the understanding of the potential medicinal applications of such compounds (Elewa et al., 2021).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYCKJJEGPYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]i...
Cat. No.: B2403321
CAS No.: 2248270-14-4
Yubeinine
Cat. No.: B2403323
CAS No.: 157478-01-8
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofu...
Cat. No.: B2403324
CAS No.: 1798524-17-0
2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole
Cat. No.: B2403325
CAS No.: 339104-85-7
![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)
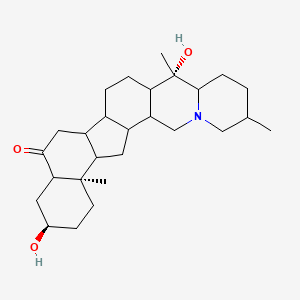

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)

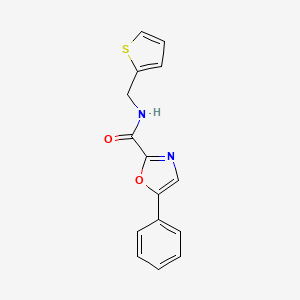
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
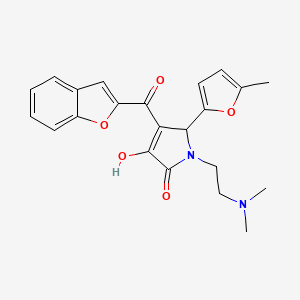
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
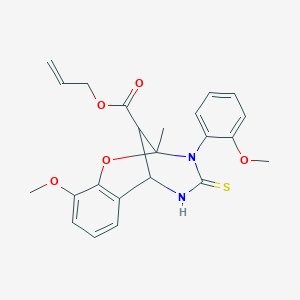
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)
